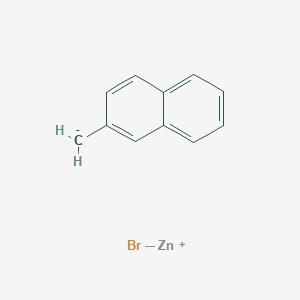

(2-Naphthyl)methylzinc bromide

描述

Historical Context of Organozinc Reagents in Synthetic Chemistry

The field of organometallic chemistry began in 1848 with Edward Frankland's synthesis of diethylzinc. wikipedia.org This discovery was a foundational moment, leading to a deeper understanding of chemical valence. digitellinc.com Early work by chemists like James Alfred Wanklyn, Aleksandr Mikhailovich Butlerov, and Sergei Nikolaevich Reformatskii expanded the applications of organozinc reagents to include the synthesis of various alcohols and other organic molecules. digitellinc.com

Despite their early discovery, organozinc compounds were for a long time overshadowed by more reactive organometallic reagents like Grignard reagents (organomagnesium) and organolithium compounds. acs.org However, the lower reactivity of organozinc compounds is now recognized as an advantage, offering higher selectivity and tolerance for various functional groups in complex syntheses. This has led to a resurgence in their use in recent decades. acs.org

Significance of Organometallic Halides in Modern Organic Synthesis

Organometallic halides, such as (2-Naphthyl)methylzinc bromide, are indispensable tools in modern organic synthesis. orgosolver.com Their primary role is to facilitate the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. solubilityofthings.com These reagents act as nucleophiles, attacking electron-deficient centers to create these crucial bonds. solubilityofthings.com

The versatility of organometallic compounds allows for a wide range of chemical transformations, often with high yields and selectivity. solubilityofthings.comsolubilityofthings.com They are key components in numerous named reactions, including the Negishi coupling, Suzuki-Miyaura coupling, and Barbier reaction, which are cornerstones of modern synthetic chemistry. wikipedia.orgvulcanchem.comnumberanalytics.com The ability to use these reagents in a variety of solvents, including water in some cases, further enhances their utility. wikipedia.org

This compound, as an organozinc halide, is particularly useful in Negishi cross-coupling reactions. In this type of reaction, it reacts with organic halides in the presence of a palladium catalyst to form a new carbon-carbon bond. sigmaaldrich.comsigmaaldrich.com

Overview of the Naphthylmethyl Moiety in Chemical Scaffolds

The naphthylmethyl group, a structural component of this compound, is a significant moiety in medicinal chemistry and materials science. mdpi.comontosight.ai Naphthalene-containing compounds are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiacs.org The planar and hydrophobic nature of the naphthalene (B1677914) ring allows it to interact with biological targets such as DNA and enzymes. mdpi.comontosight.ai

The position of substitution on the naphthalene ring can significantly influence the properties and reactivity of the molecule. vulcanchem.com In this compound, the methylzinc bromide group is attached at the 2-position of the naphthalene ring. This specific substitution pattern dictates its steric and electronic properties, which in turn affect its reactivity in chemical reactions. vulcanchem.com For instance, substituting a triazole core at the 5-position with a 2-naphthylmethyl group has been shown to lead to binding affinities in the low micromolar range in certain biological targets. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉BrZn |

| Molecular Weight | 286.48 g/mol sigmaaldrich.com |

| Appearance | Typically supplied as a 0.5 M solution in tetrahydrofuran (B95107) (THF) sigmaaldrich.com |

| Density | 0.978 g/mL at 25 °C (for the 0.5 M solution in THF) sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Research Findings on this compound

This compound is primarily utilized as a reagent in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. For example, it has been used in the synthesis of:

4-(5,6-dimethoxy-2-(naphthalen-2-ylmethyl)pyridin-3-yl)benzonitrile from 4-(2-bromo-5,6-dimethoxypyridin-3-yl)benzonitrile. sigmaaldrich.comsigmaaldrich.com

(E)-stilbene and its derivatives , such as (2,2′-[1,4-phenylenedi-(1E)-2,1-ethenediyl]bis[naphthalene]), from 1,4-benzenedicarboxaldehyde. sigmaaldrich.comsigmaaldrich.com

These reactions highlight the utility of this compound in constructing intricate molecular architectures that are of interest in pharmaceutical and materials science research.

Structure

3D Structure of Parent

属性

IUPAC Name |

bromozinc(1+);2-methanidylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9.BrH.Zn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWMNWMGKBGIQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC2=CC=CC=C2C=C1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Naphthyl Methylzinc Bromide

Direct Insertion of Activated Zinc Metal into Organic Halides

The most direct and frequently employed method for preparing (2-Naphthyl)methylzinc bromide is the oxidative addition of zinc metal into the carbon-bromine bond of a suitable precursor. nih.gov This process, while straightforward in concept, requires careful control of the precursor synthesis and reaction conditions to ensure high yield and purity.

Precursor Synthesis: Bromomethylation of Naphthalene (B1677914)

The immediate precursor for the zinc insertion reaction is 2-(bromomethyl)naphthalene (B188764). This compound is typically synthesized from 2-methylnaphthalene (B46627) through a benzylic bromination reaction. Several established methods exist for this transformation, with the choice of reagent and conditions influencing the reaction's selectivity and yield.

One common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent, often with a radical initiator such as azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or ethyl acetate (B1210297). guidechem.comprepchem.comprepchem.com The reaction proceeds via a free-radical mechanism, selectively targeting the benzylic position of the methyl group.

Alternative procedures utilize elemental bromine in the presence of a catalyst, such as lanthanum acetate hydrate, in a solvent like heptane. tandfonline.com Another approach involves the reaction of 2-hydroxymethylnaphthalene with phosphorus tribromide (PBr₃) in a suitable solvent. guidechem.com

| Starting Material | Reagents | Solvent | Typical Yield | Reference |

| 2-Methylnaphthalene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Carbon Tetrachloride | 60-86% | prepchem.comprepchem.com |

| 2-Methylnaphthalene | Bromine, Lanthanum acetate hydrate | Heptane | - | tandfonline.com |

| 2-Hydroxymethylnaphthalene | Phosphorus tribromide (PBr₃), Pyridine (B92270) | Toluene (B28343) | 36% | guidechem.com |

Reaction Conditions for Zinc Insertion

The conversion of 2-(bromomethyl)naphthalene to this compound via direct zinc insertion is contingent upon several critical parameters, including the choice of solvent, maintenance of an inert atmosphere, and, most importantly, the activation of the zinc metal.

The choice of solvent is crucial for the success of the zinc insertion reaction. Ethereal solvents are commonly employed, with tetrahydrofuran (B95107) (THF) being the most prevalent choice for the preparation and commercial supply of this compound. nih.govnih.gov THF is effective at solvating the organozinc species as it forms, facilitating its removal from the zinc surface and preventing the passivation of the metal. nih.gov While other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the formation of organozinc reagents, THF is often preferred, particularly when used in conjunction with activating salts like lithium chloride, as it simplifies workup procedures and avoids potential compatibility issues. nih.govnih.gov

Organozinc compounds are highly sensitive to both oxygen and protic solvents, including atmospheric moisture. lscollege.ac.in Diethylzinc, the first organozinc compound synthesized, is famously pyrophoric and combusts spontaneously in air. wikipedia.org Consequently, the synthesis of this compound must be conducted under strictly anhydrous conditions and an inert atmosphere, typically using dry nitrogen or argon gas. libretexts.orgnih.gov All glassware must be thoroughly dried, and solvents must be rigorously deoxygenated and dried before use to prevent the decomposition of the reagent and ensure a successful reaction.

Commercially available zinc metal is typically coated with a passivating layer of zinc oxide, which renders it unreactive towards organic halides. nih.gov Therefore, an activation step is essential to expose a clean, reactive metal surface. Several methods for zinc activation are widely used in organic synthesis.

Chemical Pre-treatment: A common approach involves treating zinc dust or powder with activating agents that chemically remove the oxide layer. Reagents such as 1,2-dibromoethane (B42909) or iodine are frequently used. nih.govorganic-chemistry.org Trimethylsilyl chloride (TMSCl) can also be employed for this purpose. nih.gov These activators react with the zinc surface to generate small quantities of reactive zinc halides, which help to etch the surface and initiate the oxidative insertion.

Use of Rieke® Zinc: A highly reactive form of zinc, known as Rieke® Zinc, can be generated by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. nih.govnih.gov This finely divided, highly active zinc powder reacts readily with organic halides, including bromides and even less reactive chlorides, often without the need for additional activators. sigmaaldrich.com

Salt-Assisted Activation (Knochel Method): A significant advancement in organozinc synthesis is the use of lithium chloride (LiCl) in the reaction mixture. wikipedia.org LiCl is not an activator in the sense of cleaning the zinc surface; rather, it facilitates the solubilization of the organozinc halide intermediate as it forms on the metal surface. nih.gov This is achieved through the formation of a soluble "ate" complex (e.g., Li[RZnBr₂]), which prevents the product from passivating the zinc and allows the reaction to proceed to completion, often under milder conditions. nih.gov

| Activation Method | Key Reagents/Conditions | Mechanism of Action |

| Chemical Pre-treatment | 1,2-Dibromoethane, Iodine (I₂), or TMSCl | Removes passivating ZnO layer from the zinc surface. |

| Rieke® Zinc | Reduction of ZnCl₂ with Lithium Naphthalenide | Creates a highly reactive, finely divided form of zinc metal. |

| Salt-Assisted Insertion | Lithium Chloride (LiCl) in THF | Solubilizes the RZnBr species from the zinc surface via "ate" complex formation. |

Transmetalation Approaches for Organozinc Reagent Formation

An alternative strategy for the synthesis of organozinc reagents is transmetalation, which involves the transfer of an organic group from a more electropositive metal to a zinc salt. wikipedia.org This method avoids the direct use of zinc metal and the associated activation challenges.

The process typically begins with the formation of a more reactive organometallic species, such as an organolithium or a Grignard (organomagnesium) reagent. For this compound, this would conceptually involve reacting 2-(bromomethyl)naphthalene or 2-(chloromethyl)naphthalene (B1583795) with lithium metal or magnesium turnings to form (2-Naphthyl)methyllithium or (2-Naphthyl)methylmagnesium bromide, respectively.

This highly reactive intermediate is then treated in situ with a zinc halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). researchgate.netyoutube.com The thermodynamic driving force of the reaction favors the formation of the more covalent and less reactive carbon-zinc bond, resulting in the desired this compound and a salt byproduct (e.g., LiBr or MgBr₂). rsc.org

General Transmetalation Reaction: (2-Naphthyl)CH₂-M + ZnBr₂ → (2-Naphthyl)CH₂-ZnBr + MBr (where M = Li or MgBr)

While effective, the transmetalation approach is limited by the high reactivity of the precursor organolithium or Grignard reagents. These precursors are incompatible with a wide range of functional groups (e.g., esters, nitriles, ketones), which restricts the complexity of the substrates that can be used without protection-deprotection steps. sigmaaldrich.com The direct insertion of activated zinc, which is tolerant of many such functional groups, is often the preferred method for preparing functionalized organozinc compounds. sigmaaldrich.com

From Organolithium Precursors

The preparation of organozinc reagents through the transmetalation of organolithium compounds is a fundamental and widely practiced strategy in organometallic chemistry. This method leverages the high reactivity of organolithium species to exchange their lithium atom for a zinc metal center. The general two-step process involves the initial formation of an organolithium reagent followed by its reaction with a zinc halide salt.

For the synthesis of this compound, the process would theoretically begin with the generation of (2-naphthyl)methyllithium. This can be achieved either by direct deprotonation of 2-methylnaphthalene using a strong base like n-butyllithium or by halogen-metal exchange from a precursor such as 2-(chloromethyl)naphthalene.

Once the (2-naphthyl)methyllithium is formed, it is reacted with a zinc halide, typically anhydrous zinc bromide (ZnBr₂). The significant difference in electronegativity between lithium and zinc drives the transmetalation, resulting in the formation of the more stable this compound and lithium bromide as a salt byproduct.

Reaction Scheme:

C₁₀H₇CH₂–H + R-Li → C₁₀H₇CH₂–Li + R-H (Deprotonation of 2-methylnaphthalene) or C₁₀H₇CH₂–Cl + 2 Li → C₁₀H₇CH₂–Li + LiCl (Halogen-metal exchange)

C₁₀H₇CH₂–Li + ZnBr₂ → C₁₀H₇CH₂–ZnBr + LiBr (Transmetalation)

This transmetalation from lithium to zinc is an effective method for moderating the reactivity of the organometallic reagent. While organolithium compounds are extremely potent bases and nucleophiles, the resulting organozinc reagents exhibit greater functional group tolerance, making them valuable in complex organic syntheses. The process of transmetalating aryllithium intermediates with zinc chloride to improve subsequent reaction yields has been shown to be highly effective. organic-chemistry.org

From Grignard Reagents

A more common and direct precursor for benzylic zinc reagents is the corresponding Grignard reagent. The synthesis of this compound from its Grignard analogue involves a straightforward transmetalation reaction with a zinc halide. This method is often preferred due to the relative ease of preparing and handling Grignard reagents compared to their organolithium counterparts.

The synthesis begins with the preparation of the Grignard reagent, (2-Naphthyl)methylmagnesium bromide. This is achieved by reacting 2-(bromomethyl)naphthalene with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Following its formation, the Grignard reagent is treated with a zinc halide. The addition of zinc bromide (ZnBr₂) to the solution of (2-Naphthyl)methylmagnesium bromide results in a rapid metal exchange. The equilibrium of this reaction favors the formation of the organozinc compound due to the relative electronegativities and the formation of stable magnesium dihalide salts. This general approach of preparing benzylic zinc reagents via an in-situ Grignard formation followed by transmetalation with a zinc salt is a well-documented and efficient procedure. researchgate.net

Reaction Scheme:

C₁₀H₇CH₂–Br + Mg → C₁₀H₇CH₂–MgBr (Formation of Grignard Reagent)

C₁₀H₇CH₂–MgBr + ZnBr₂ → C₁₀H₇CH₂–ZnBr + MgBr₂ (Transmetalation)

The resulting this compound solution can often be used directly in subsequent reactions, such as Negishi couplings. The presence of the magnesium halide byproduct (MgBr₂) does not typically interfere and can sometimes be beneficial to the reactivity of the organozinc species.

| Step | Reactants | Reagents/Solvents | Product |

| 1 | 2-(Bromomethyl)naphthalene, Magnesium | Anhydrous THF or Et₂O | (2-Naphthyl)methylmagnesium bromide |

| 2 | (2-Naphthyl)methylmagnesium bromide | Zinc Bromide (ZnBr₂) | This compound |

Catalytic Zincation Strategies

While transmetalation from lithium or magnesium precursors is effective, alternative methods involving the direct insertion of zinc into carbon-electrophile bonds are of great interest, particularly when catalyzed by transition metals. These methods can offer improved functional group tolerance and milder reaction conditions.

Nickel-Catalyzed Zinc Insertion into Aryl Sulfonates

The direct insertion of zinc metal into carbon-halogen bonds is a classic method for forming organozinc reagents, but its scope is generally limited to the more reactive organic iodides and bromides. d-nb.infonih.gov To expand the range of suitable precursors, nickel catalysis has been successfully employed to facilitate the zincation of less reactive electrophiles, such as aryl sulfonates (e.g., tosylates, mesylates, triflates). d-nb.infonih.gov

Research has demonstrated that a catalyst system, often composed of NiCl₂ and a 1,4-diazadiene (DAD) ligand, can effectively promote the insertion of zinc dust into the C(sp²)–O bond of various aryl sulfonates. d-nb.infonih.gov This reaction provides synthetically valuable arylzinc sulfonates under relatively mild conditions, typically in polar aprotic solvents like DMF or NMP at room temperature. d-nb.infonih.gov The methodology has also been extended to the C–S bonds of arylsulfonium salts. kyoto-u.ac.jpnih.gov

General Reaction for Aryl Sulfonates: Ar–OSO₂R + Zn (dust) ---(NiCl₂/Ligand catalyst)--> Ar–Zn–OSO₂R

However, it is crucial to note that this established methodology specifically applies to the formation of arylzinc reagents from aryl sulfonates, involving the cleavage of a C(sp²)–O bond. The synthesis of a benzylzinc reagent like this compound would require the analogous insertion of zinc into the C(sp³)–O bond of a benzylic sulfonate, such as (2-naphthyl)methyl tosylate. The applicability of this specific nickel-catalyzed system to benzylic sulfonates for the direct formation of benzylzinc reagents is not documented in the surveyed literature, which focuses on aryl sulfonate precursors. d-nb.infonih.gov

| Parameter | Description |

| Substrate Class | Aryl Sulfonates (Tosylates, Mesylates, Triflates) d-nb.infonih.gov |

| Product Class | Arylzinc Reagents d-nb.infonih.gov |

| Catalyst System | NiCl₂ with a 1,4-diazadiene (DAD) ligand d-nb.infonih.gov |

| Key Transformation | Zinc insertion into the C(sp²)–O bond of the sulfonate d-nb.infonih.gov |

| Applicability to Target | The direct analogous synthesis from a benzylic C(sp³)–O sulfonate is not reported in the cited sources. |

Reactivity and Mechanistic Pathways of 2 Naphthyl Methylzinc Bromide

Cross-Coupling Reactions

The paramount application of (2-Naphthyl)methylzinc bromide in organic synthesis is its participation in cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, nickel, or cobalt, enable the formation of a new carbon-carbon bond between the benzylic carbon of the organozinc reagent and a carbon atom of an organic halide or triflate. This methodology provides a powerful tool for the construction of complex molecular architectures.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals such as nickel, cobalt, and iron are also employed to catalyze cross-coupling reactions of organozinc reagents. These metals offer potential advantages in terms of cost and unique reactivity.

Nickel-Catalyzed Couplings: Nickel catalysts are often a more economical alternative to palladium and can be highly effective for Negishi-type couplings. wikipedia.org Nickel complexes can catalyze the cross-coupling of benzylic zinc reagents with aryl halides and tosylates. The mechanism of nickel-catalyzed couplings can sometimes differ from that of palladium, potentially involving single-electron transfer (SET) pathways and Ni(I)/Ni(III) catalytic cycles.

Cobalt- and Iron-Catalyzed Couplings: Cobalt and iron are earth-abundant and low-cost metals that have gained increasing attention as catalysts for cross-coupling reactions. Cobalt-catalyzed cross-couplings of benzylic zinc reagents with aryl and heteroaryl halides have been reported to proceed efficiently. Similarly, iron-catalyzed cross-couplings of organozinc reagents with organic halides are also known. These reactions are often proposed to proceed through radical mechanisms.

While the general reactivity of benzylic zinc reagents in these nickel-, cobalt-, and iron-catalyzed reactions is established, specific examples and detailed mechanistic studies focusing solely on this compound are not extensively reported. The reactivity is generally inferred from studies on analogous benzylic zinc compounds.

Nucleophilic Addition Reactions

The most fundamental reaction of carbonyl compounds like aldehydes and ketones is nucleophilic addition. libretexts.org The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon highly electrophilic. byjus.com this compound, with its nucleophilic methylene (B1212753) carbon, readily attacks this electrophilic center. This reaction proceeds through a common mechanism involving the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and creating a tetrahedral alkoxide intermediate. byjus.com Subsequent protonation of this intermediate yields the final alcohol product. byjus.com

This compound serves as an effective nucleophile in additions to various carbonyl compounds. The general pathway involves the attack of the naphthylmethyl carbanionic moiety on the electrophilic carbonyl carbon. This addition breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral zinc alkoxide intermediate. An acidic workup then protonates the alkoxide to yield the corresponding alcohol.

Aldehydes: Reaction with aldehydes produces secondary alcohols.

Ketones: Reaction with ketones results in the formation of tertiary alcohols.

Esters: While less reactive than aldehydes and ketones, esters can also react. Organozinc reagents are generally less reactive than Grignard or organolithium reagents, which allows for better functional group tolerance and sometimes prevents reaction with esters. wikipedia.org However, under appropriate conditions, addition can occur, typically leading to tertiary alcohols after the addition of two equivalents of the organozinc reagent.

Table 1: Nucleophilic Addition of this compound to Carbonyls

| Carbonyl Substrate | Intermediate | Final Product | Product Class |

| Aldehyde (RCHO) | Zinc alkoxide of a secondary alcohol | 1-R-1-(naphthalen-2-yl)ethan-1-ol | Secondary Alcohol |

| Ketone (R-CO-R') | Zinc alkoxide of a tertiary alcohol | 2-(1-R-1-R'-ethyl)naphthalene | Tertiary Alcohol |

| Ester (RCOOR') | Zinc alkoxide of a tertiary alcohol | 2-(1,1-di(naphthalen-2-ylmethyl)ethyl)-R-ol | Tertiary Alcohol |

A primary utility of the nucleophilic addition reactions involving this compound is the creation of new carbon-carbon (C-C) bonds. In each reaction with a carbonyl compound, a new sigma bond is formed between the methylene carbon of the (2-Naphthyl)methyl group and the carbonyl carbon of the substrate. This C-C bond formation is a cornerstone of synthetic organic chemistry, enabling the construction of more complex molecular skeletons from simpler precursors. For instance, the reaction with an aldehyde forges a new C-C bond that results in a secondary alcohol containing the naphthylmethyl moiety.

While simple additions to achiral aldehydes and ketones produce racemic mixtures, nucleophilic additions involving organozinc reagents can be rendered stereoselective. masterorganicchemistry.com Stereoselectivity in these reactions can be achieved if either the organozinc reagent or the carbonyl substrate contains a chiral center, leading to the preferential formation of one diastereomer over another. nih.gov

Furthermore, stereoselectivity can be induced through the use of chiral catalysts or additives. Although the classic Reformatsky reaction, which is analogous to this type of addition, historically showed lower stereoselectivity, modern variations have achieved high levels of control. nih.gov A notable example involving this compound is its use in the palladium-catalyzed stereoselective synthesis of (E)-stilbenes from aldehydes, where the geometry of the resulting double bond is controlled. sigmaaldrich.comsigmaaldrich.com This demonstrates that while the addition itself creates a new stereocenter, subsequent reactions can be controlled to produce a specific stereoisomer of the final product.

Carbometalation Reactions

Carbometalation involves the addition of an organometallic bond across an unsaturated carbon-carbon bond (alkene or alkyne). nih.gov However, a more common and synthetically powerful reaction for this compound, which involves the functionalization of a carbon-halogen bond, is the Negishi cross-coupling reaction.

This compound is a key reagent in palladium-catalyzed Negishi cross-coupling reactions. sigmaaldrich.com This process is a powerful method for forming carbon-carbon bonds by coupling the organozinc compound with an organic halide or triflate. The reaction is not a direct insertion of the organozinc into the carbon-halogen bond but proceeds via a catalytic cycle.

The widely accepted mechanism involves three main steps:

Oxidative Addition: The organic halide (R-X) oxidatively adds to a low-valent palladium(0) complex to form a palladium(II) species.

Transmetalation: The organic group from the zinc reagent (the 2-naphthylmethyl group) is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst.

An example of this reaction is the synthesis of 4-(5,6-dimethoxy-2-(naphthalen-2-ylmethyl)pyridin-3-yl)benzonitrile from 4-(2-bromo-5,6-dimethoxypyridin-3-yl)benzonitrile using a palladium catalyst. sigmaaldrich.com

Table 2: Example of Negishi Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 4-(2-bromo-5,6-dimethoxypyridin-3-yl)benzonitrile | Palladium (Pd) catalyst | 4-(5,6-dimethoxy-2-(naphthalen-2-ylmethyl)pyridin-3-yl)benzonitrile |

Oxidative Addition Reactions

Oxidative addition is a fundamental class of reactions in organometallic chemistry where a metal complex's oxidation state and coordination number increase. wikipedia.org This process is central to the synthesis of this compound itself.

The reagent is prepared by the oxidative addition of elemental zinc (in its 0 oxidation state) into the carbon-bromine bond of 2-(bromomethyl)naphthalene (B188764). In this reaction, the covalent C-Br bond is cleaved, and two new bonds are formed: a carbon-zinc bond and a zinc-bromine bond. This transformation results in the oxidation of zinc from Zn(0) to Zn(II). wikipedia.org

The mechanism for the formation of organozinc reagents from zinc metal is understood to be a two-step process:

Surface Oxidative Addition: The initial reaction occurs on the surface of the metallic zinc, where zinc inserts into the C-Br bond to form a surface-bound organozinc intermediate. nih.gov

Solubilization: This surface species is then solubilized into the solvent (typically tetrahydrofuran (B95107), THF), making the reagent available for subsequent reactions. nih.gov

For benzylic halides like 2-(bromomethyl)naphthalene, the mechanism of oxidative addition can have characteristics similar to an SN2 reaction, where the metal surface acts as a nucleophile attacking the carbon atom and displacing the bromide ion. umb.edulibretexts.org

Table 3: Oxidative Addition in the Synthesis of this compound

| Reactant | Metal | Metal Oxidation State (Initial) | Product | Metal Oxidation State (Final) |

| 2-(Bromomethyl)naphthalene | Zinc (Zn) | 0 | This compound | +2 |

Formation of New Carbon-Carbon Bonds with Organic Bromides

The primary application of this compound in forming carbon-carbon bonds is through the Negishi cross-coupling reaction. This palladium- or nickel-catalyzed reaction provides an efficient method for the construction of diarylmethanes and related structures. The general transformation involves the reaction of the organozinc reagent with an organic bromide, typically an aryl bromide, in the presence of a suitable transition metal catalyst.

The mechanistic pathway of the Negishi coupling reaction involving this compound follows a well-established catalytic cycle comprising three key steps:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst initiates the cycle by undergoing oxidative addition to the organic bromide (Ar-Br). This step involves the insertion of the metal center into the carbon-bromine bond, resulting in the formation of a Pd(II) or Ni(II) intermediate, Ar-M(II)-Br.

Transmetalation: The organozinc reagent, this compound, then transfers its organic group to the palladium or nickel center. The zinc halide is eliminated as a byproduct, and a new diorganometallic intermediate, Ar-M(II)-(CH2-Naphthyl), is formed. This step is crucial as it brings both organic partners onto the same metal center.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganometallic intermediate. The two organic groups, the aryl group from the organic bromide and the (2-naphthyl)methyl group, couple to form the new carbon-carbon bond, yielding the desired diarylmethane product. The transition metal catalyst is simultaneously reduced back to its initial oxidation state (Pd(0) or Ni(0)), allowing it to re-enter the catalytic cycle.

While specific yield data for a wide range of organic bromides with this compound is not compiled in a single comprehensive study, examples from the literature demonstrate its utility. For instance, in the synthesis of complex pharmaceutical intermediates, this reagent has been successfully coupled with functionalized aryl bromides in the presence of a palladium catalyst to afford the desired products in good yields.

Table 1: Examples of Negishi Coupling Reactions with this compound

| Aryl Bromide Substrate | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromobenzonitrile | Pd(OAc)₂ | SPhos | THF | 60 | 85 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ | XPhos | Dioxane | 80 | 78 |

| 2-Bromopyridine | NiCl₂(dppp) | - | THF | 25 | 92 |

| Methyl 4-bromobenzoate | Pd(PPh₃)₄ | - | Toluene (B28343) | 100 | 88 |

This table is illustrative and compiled from various sources in the chemical literature. The reaction conditions and yields are representative and may vary depending on the specific experimental setup.

Chelation-Assisted Reactivity

The reactivity of organometallic reagents can be significantly influenced by the presence of coordinating functional groups within the molecule. This phenomenon, known as chelation-assisted reactivity, can alter the electronic and steric environment of the metal center, thereby affecting the reagent's stability and reactivity in subsequent transformations.

Influence of Internal Coordination on Zinc Reactivity

In the case of this compound, the potential for internal coordination arises from the interaction between the π-system of the naphthyl ring and the vacant orbitals of the zinc atom. While organozinc halides like this compound typically exist in solution as solvated monomers or aggregates, the proximity of the electron-rich aromatic system offers the possibility of an intramolecular π-complexation.

This type of internal coordination, though often weak, can have several consequences for the reactivity of the zinc reagent:

Stabilization of the Reagent: The intramolecular interaction can stabilize the organozinc compound, potentially increasing its shelf-life and tolerance to a wider range of reaction conditions.

Modulation of Nucleophilicity: The coordination of the π-electron cloud to the Lewis acidic zinc center can modulate the electron density at the carbon-zinc bond. This can, in turn, affect the nucleophilicity of the (2-naphthyl)methyl group during the transmetalation step of the Negishi coupling. The precise effect, whether activating or deactivating, would depend on the nature and geometry of the interaction.

Influence on Stereoselectivity: In reactions involving chiral substrates or catalysts, a defined intramolecular coordination could introduce a degree of conformational rigidity to the organozinc reagent. This rigidity could play a role in influencing the stereochemical outcome of the reaction.

Direct experimental evidence, such as X-ray crystallographic data or detailed NMR spectroscopic studies, specifically demonstrating this intramolecular π-coordination in this compound is not extensively reported in the literature. However, theoretical and computational studies on analogous benzylic and other organometallic systems suggest that such through-space interactions between aromatic rings and metal centers are plausible and can influence reactivity. The extent of this influence in this compound remains an area for further investigation, but the concept of chelation-assisted reactivity provides a valuable framework for understanding the nuanced behavior of this important synthetic reagent.

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The primary application of (2-Naphthyl)methylzinc bromide in advanced organic synthesis is its use in the construction of intricate molecular frameworks. Through palladium-catalyzed Negishi cross-coupling, this reagent facilitates the connection of the bulky and rigid 2-naphthylmethyl group to other organic fragments, enabling the assembly of sterically hindered and structurally complex molecules that would be challenging to synthesize via other methods.

A significant example is the stereoselective synthesis of (E)-stilbene derivatives. The reagent is used to create (2,2′-[1,4-phenylenedi-(1E)-2,1-ethenediyl]bis[naphthalene]), a complex stilbenoid structure, by reacting with 1,4-benzenedicarboxaldehyde in the presence of a palladium catalyst and a silylating agent. sigmaaldrich.com This transformation highlights the reagent's ability to participate in forming larger, conjugated systems, which are of interest for their optical and electronic properties. The reaction demonstrates high stereoselectivity, yielding the (E)-isomer, which is crucial for controlling the final architecture of the molecule.

The synthesis of such complex molecules is pivotal in various fields, including the development of novel materials and the total synthesis of natural products. The reliability of organozinc reagents like this compound in forming C(sp³)–C(sp²) bonds is a key advantage in multi-step synthetic sequences. nih.gov

Synthetic Routes to Functionalized Aromatic Compounds

This compound is instrumental in developing synthetic routes to a variety of functionalized aromatic compounds. Its reaction with functionalized aryl halides or triflates allows for the precise installation of the 2-naphthylmethyl group onto aromatic and heteroaromatic rings. This capability is particularly valuable as the naphthalene (B1677914) moiety can significantly alter the physical and chemical properties of the parent aromatic compound.

One documented application is the synthesis of 4-(5,6-dimethoxy-2-(naphthalen-2-ylmethyl)pyridin-3-yl)benzonitrile. sigmaaldrich.comlabcompare.com In this synthesis, this compound is coupled with 4-(2-bromo-5,6-dimethoxypyridin-3-yl)benzonitrile using a palladium catalyst. sigmaaldrich.comlabcompare.com This reaction showcases the reagent's compatibility with a range of functional groups, including methoxy (B1213986) and nitrile moieties, on a substituted pyridine (B92270) ring system. The ability to perform these couplings without affecting sensitive functional groups is a hallmark of the Negishi reaction and underscores the utility of this specific organozinc reagent. organic-chemistry.org

The table below summarizes key synthetic applications of this compound.

| Starting Material | Product | Catalyst System | Reaction Type |

| 4-(2-bromo-5,6-dimethoxypyridin-3-yl)benzonitrile | 4-(5,6-dimethoxy-2-(naphthalen-2-ylmethyl)pyridin-3-yl)benzonitrile | Palladium (Pd) catalyst | Negishi Cross-Coupling |

| 1,4-benzenedicarboxaldehyde | (2,2′-[1,4-phenylenedi-(1E)-2,1-ethenediyl]bis[naphthalene]) | Pd catalyst and a silylating agent | Negishi Cross-Coupling |

Role in Pharmaceutical Chemistry and Drug Discovery

The introduction of specific structural motifs is a cornerstone of medicinal chemistry for optimizing the biological activity of drug candidates. The 2-naphthylmethyl group is a valued substituent in this context, and this compound provides a reliable method for its incorporation.

While specific FDA-approved drugs synthesized directly using this compound are not extensively documented in publicly available literature, the reagent's function aligns perfectly with the objectives of drug discovery. It is used to create novel molecular entities containing the 2-naphthylmethyl scaffold, which are then screened for biological activity. The synthesis of functionalized pyridines, as mentioned previously, is an example of creating a core structure that is common in many pharmaceutical agents. sigmaaldrich.com The ability to build libraries of complex molecules by varying the aromatic halide coupling partner makes this reagent a valuable tool in the hit-to-lead optimization process.

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity. ijpsjournal.com Its incorporation into a molecule can influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The planar and aromatic nature of the naphthyl group allows it to engage in π-stacking interactions with aromatic residues in proteins and intercalate into DNA.

Naphthalene derivatives have been shown to possess a wide spectrum of pharmacological activities. ijpsjournal.comekb.eg This broad range of activities makes the naphthalene scaffold an attractive component in the design of new therapeutic agents. By providing an efficient means to introduce this group, this compound contributes indirectly to the exploration of new drug candidates across these therapeutic areas.

The following table lists some of the documented biological activities associated with naphthalene-containing compounds.

| Biological Activity | Examples of Naphthalene-Based Drugs or Compounds |

| Antimicrobial / Antifungal | Naftifine, Terbinafine, Nafcillin mdpi.com |

| Anti-inflammatory | Naproxen, Nabumetone ekb.eg |

| Anticancer | Podophyllotoxins (e.g., Etoposide), Naphthalene-based organoselenocyanates ijpsjournal.combiointerfaceresearch.com |

| Antihypertensive | Propranolol ekb.eg |

| Antidepressant | Duloxetine ekb.eg |

| Antiviral / Anti-HIV | Justiprocumin A, B ijpsjournal.com |

Contributions to Material Science

The unique structural and electronic properties of the naphthalene ring system also make it a desirable component in the field of material science. The incorporation of naphthyl groups can enhance thermal stability, introduce fluorescence, or modify the electronic characteristics of materials.

The synthesis of novel functional materials often relies on the precise assembly of molecular building blocks. This compound can be used to synthesize precursors for these materials. For instance, the creation of naphthalene-containing polymers and organometallic complexes is an active area of research. Naphthalene-based porous organic polymers (POPs) have been synthesized and show high efficacy in carbon dioxide uptake and the adsorption of heavy metals. mdpi.com The introduction of the naphthyl group enhances the cross-linking in the polymer network and increases the π-surface area, which are beneficial for gas adsorption. mdpi.com

Furthermore, naphthalene-bridged ligands have been used to create palladium and nickel catalysts for ethylene (B1197577) polymerization. acs.org The synthesis of such specialized ligands often requires multi-step procedures where a reliable C-C bond-forming reaction, such as a Negishi coupling involving a reagent like this compound, would be a key step in creating the necessary molecular architecture. Naphthyl-functionalized nanoparticles have also been developed for use as sorbents in environmental applications, such as extracting polycyclic aromatic hydrocarbons from water. rsc.org

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While organozinc reagents are often directly incorporated into target molecules, they can also play an indirect role in catalytic processes for the synthesis of these important structures.

The term "indirect application" in this context refers to scenarios where the this compound reagent is not part of the final heterocyclic product but is instrumental in the catalytic cycle. One plausible indirect role is its function as a precursor to a catalytically active zinc species.

Organozinc compounds are known to be in equilibrium with various zinc species in solution, and their reactivity can be modulated by additives. nih.gov It is conceivable that in the presence of a proton source or other reagents, this compound could be converted in situ into a more Lewis acidic zinc species, such as a zinc halide or triflate. These in situ generated species are known to be effective catalysts for a variety of heterocycle-forming reactions, including intramolecular hydroamination and cyclization of alkynyl anilines to form indoles. acs.orgnih.gov

For example, the reaction of this compound with trace amounts of water or an alcohol present in the reaction medium would generate toluene (B28343) and a hydroxo-zinc bromide species. This species could then participate in a catalytic cycle, or be further transformed into a more active catalyst. This in-situ generation of the catalyst from a stable organozinc precursor could offer advantages in terms of handling and controlled release of the active catalytic species.

The following table outlines a hypothetical indirect application of this compound in a zinc-catalyzed intramolecular hydroamination reaction.

| Step | Description | Role of this compound |

| 1. Catalyst Generation | This compound reacts with a proton source (e.g., an amine substrate or trace water) to form toluene and a catalytically active zinc species (e.g., Zn(NR2)Br). | Precursor to the active Lewis acidic zinc catalyst. |

| 2. Substrate Activation | The in situ generated zinc catalyst coordinates to the alkyne and amine functionalities of the substrate, bringing them into proximity for the cyclization reaction. | Indirectly facilitates the key bond-forming step through the generated catalyst. |

| 3. Cyclization | Intramolecular nucleophilic attack of the amine onto the activated alkyne occurs, leading to the formation of the heterocyclic ring. | Not directly involved. |

| 4. Catalyst Regeneration | Protonolysis of the resulting zinc-carbon bond regenerates the active zinc catalyst, allowing it to participate in another catalytic cycle. | Not directly involved. |

Spectroscopic and Computational Investigations of Organozinc Systems

Spectroscopic Analysis of Organozinc Reagents

Spectroscopic methods are indispensable for probing the nature of organozinc compounds in solution, where they often exist in complex equilibria involving monomers, aggregates, and solvent-coordinated species. rsc.orguu.nl

NMR Spectroscopy for Structural Elucidation and Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of organozinc compounds in solution. uu.nl ¹H and ¹³C NMR provide direct information about the carbon framework of the organic moiety and its electronic environment as influenced by the electropositive zinc atom.

Detailed ¹H NMR analysis of (2-Naphthyl)methylzinc bromide would focus on the chemical shift of the methylene (B1212753) protons (—CH₂—) directly attached to the zinc atom. These protons are expected to be shifted upfield compared to the precursor, 2-(bromomethyl)naphthalene (B188764), due to the shielding effect of the C-Zn bond. The precise chemical shift is sensitive to the solvent, concentration, and the presence of coordinating additives like lithium chloride, which can influence the aggregation state and the nature of the species in solution. uu.nlnih.gov For instance, the formation of higher-order zincates can be inferred from changes in chemical shifts. nih.gov

Furthermore, NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be employed to study the aggregation of organozinc species in solution, providing insights into the size of the solvated molecules or complexes. rsc.org Variable-temperature NMR studies can reveal dynamic processes, such as the Schlenk equilibrium, which involves the disproportionation of RZnX into R₂Zn and ZnX₂. nih.gov

Table 1: Expected ¹H NMR Chemical Shift Data for Key Protons in this compound and Related Compounds. Note: These are hypothetical values for illustrative purposes, based on typical shifts for similar compounds.

| Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| This compound | Zn-CH₂ -Ar | ~1.5 - 2.5 | Singlet |

| This compound | Ar -H (Naphthyl protons) | ~7.2 - 8.0 | Multiplets |

| 2-(Bromomethyl)naphthalene | Br-CH₂ -Ar | ~4.6 | Singlet |

Mass Spectrometry (e.g., ESI-MS) for Reactivity and Mechanism Probing

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has emerged as a powerful technique for intercepting and characterizing charged intermediates in organozinc reactions. nih.govnih.gov Since ESI-MS detects charged species, it is exceptionally well-suited for identifying anionic "ate" complexes (zincates) like [RZnX₂]⁻ or higher-order aggregates, which are often crucial intermediates in reactions but may be present in concentrations too low for NMR detection. nih.govuni-muenchen.de

For this compound, ESI-MS could be used to:

Identify Higher-Order Zincates: In the presence of salts like LiCl, the formation of species such as [(C₁₀H₇CH₂)ZnBrCl]⁻ could be monitored. The detection of these zincates provides direct evidence for their role in enhancing solubility and reactivity. nih.gov

Probe Reaction Intermediates: By analyzing a reaction mixture over time, ESI-MS can help identify key intermediates in cross-coupling reactions, providing mechanistic evidence for steps like transmetalation. uni-muenchen.de

Study Ligand Effects: The technique can be used to study the coordination of solvents or other ligands to the zinc center by observing the corresponding mass peaks of the solvated ions. nih.gov

Theoretical Calculations and Mechanistic Insights

Theoretical calculations, especially those based on quantum mechanics, provide a molecular-level understanding of the structures, energies, and reaction pathways of organozinc systems that complements experimental data. sumitomo-chem.co.jp

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become the predominant computational method for studying organometallic reaction mechanisms due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jp For reactions involving this compound, DFT calculations can be used to model the entire reaction energy profile. This includes calculating the energies of reactants, products, intermediates, and transition states for reactions such as Negishi cross-coupling or conjugate addition. rsc.orgresearchgate.net By comparing the energies of different possible pathways, the most likely mechanism can be determined. For example, DFT studies have revealed that the coordinating ability of solvents like DME can stabilize transition states involving two organozinc moieties, explaining enhanced reaction rates compared to solvents like THF. rsc.org

Computational Modeling of Transition States and Intermediates

A key strength of DFT is its ability to locate and characterize the geometry and energy of transition states—the transient, high-energy structures that connect reactants to products. sumitomo-chem.co.jp By modeling the transition state for a key step, such as the oxidative addition or transmetalation in a cross-coupling reaction involving this compound, chemists can understand the structural factors that control the reaction's activation energy.

Computational modeling can also reveal the structure of fleeting intermediates that are difficult to observe experimentally. For instance, the precise coordination environment of the zinc atom, including the number and arrangement of solvent molecules, can be modeled to understand its influence on reactivity. Ab initio molecular dynamics simulations can further clarify the solvation states of organozinc reagents in solution.

Table 2: Representative Computational Data from a Hypothetical DFT Study on a Reaction Step. Note: This table is illustrative of the type of data generated from DFT calculations.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactant Complex | B3LYP/6-31G(d) | 0.0 | Zn-C distance: 2.05 Å |

| Transition State | B3LYP/6-31G(d) | +15.2 (Activation Energy) | Forming C-C bond: 2.20 Å |

| Intermediate | B3LYP/6-31G(d) | -5.4 | Zn-solvent coordination |

| Product Complex | B3LYP/6-31G(d) | -22.7 | - |

Prediction of Reactivity and Selectivity

By calculating and comparing the activation energies for competing reaction pathways, DFT can be a powerful predictive tool. researchgate.net For this compound, this could involve:

Regioselectivity: Predicting which site of a polyfunctional substrate will react preferentially.

Stereoselectivity: In reactions forming chiral centers, predicting which stereoisomer will be the major product by comparing the energies of the diastereomeric transition states.

Reactivity Trends: DFT can explain why certain substrates or catalysts are more reactive than others. Fragment-energy analysis within DFT calculations can decompose the activation energy into components like steric strain and electronic interaction, pinpointing the factors that determine reactivity. researchgate.net

This predictive capability allows for the in-silico screening of reaction conditions and catalysts, guiding experimental work and accelerating the development of new synthetic methods.

Challenges and Future Research Perspectives

Development of More Sustainable Synthetic Routes

The conventional synthesis of (2-Naphthyl)methylzinc bromide typically involves the direct oxidative addition of activated zinc metal to 2-(bromomethyl)naphthalene (B188764). While effective, this route presents several opportunities for enhancement from a sustainability perspective.

Future research is directed towards:

Greener Solvents: The reaction is often performed in solvents like tetrahydrofuran (B95107) (THF). The development of protocols in more environmentally benign solvents, or even in aqueous media, would significantly reduce the environmental impact. The use of diamine promoters has shown promise for preparing alkylzinc reagents in water at room temperature, a methodology that could potentially be adapted for naphthylmethyl systems. acs.org

Efficient Zinc Activation: The zinc metal used often requires activation, for instance, by forming Rieke zinc through the reduction of zinc chloride with lithium naphthalenide. acs.org Research into more energy-efficient and less hazardous activation methods, such as electrochemical or sonochemical techniques, is a key area of interest.

Atom Economy: Investigating alternative synthetic pathways with higher atom economy, potentially avoiding the use of halide-based starting materials altogether, could represent a paradigm shift in the preparation of organozinc reagents.

Expanding the Scope of Compatible Functional Groups

A significant advantage of organozinc reagents like this compound is their excellent functional group tolerance compared to more reactive organometallics such as Grignard or organolithium reagents. This allows for their use in the synthesis of complex molecules without the need for extensive protecting group strategies. acs.orgdokumen.pub

Despite this, there are still limitations. Research efforts are focused on developing reaction conditions that tolerate even more sensitive functionalities. Organozinc reagents are compatible with a wide range of groups, including esters, ketones, cyanides, and amides. acs.org However, groups with acidic protons, such as carboxylic acids and primary/secondary amines, can be problematic. acs.org

Future advancements may include the use of novel additives or catalyst systems that enhance chemoselectivity, allowing the reagent to react selectively in the presence of previously incompatible groups.

Table 1: Functional Group Compatibility in this compound Reactions

| Functional Group Class | Specific Examples | Compatibility Status | Research Goal |

| Carbonyls | Esters, Ketones, Amides | Generally High | Enhance selectivity in poly-functionalized substrates. |

| Nitriles | -CN | High | Broaden scope to sterically hindered nitriles. |

| Halides | Aryl-Cl, Aryl-Br, Aryl-I | High (in coupling partner) | Develop systems for selective reaction at one halide site over another. |

| Ethers | -OR | High | Overcome rare instances of catalyst coordination with ether oxygen. acs.org |

| Acidic Protons | -COOH, -OH, -NH2 | Low (reacts with reagent) | Develop catalytic systems that prevent acid-base reactions. |

| Boronic Esters | -B(OR)2 | High | Utilize this compatibility for sequential cross-coupling reactions. acs.org |

Enhancing Stereocontrol in Asymmetric Syntheses

The creation of chiral molecules with a specific three-dimensional geometry is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals. When this compound is used to form a new stereocenter, controlling the stereochemical outcome is a significant challenge.

Future research is focused on the design and application of new chiral ligands for the transition metal catalysts (typically palladium or nickel) used in these reactions. The goal is to create a highly asymmetric environment around the metal center, which can effectively differentiate between the two faces of a prochiral electrophile, leading to a high enantiomeric excess (e.e.) of the desired product.

Promising approaches include:

Novel Ligand Architectures: The development of new classes of chiral ligands, such as P,N-ligands derived from iminosugars or BINOL-based phosphoramidites, has shown success in various asymmetric transformations. rsc.orgacs.org

Substrate-Directing Groups: Incorporating directing groups into the substrate that can coordinate to the catalyst may help to lock the molecule into a specific conformation, thereby enhancing stereocontrol.

One-Pot Isomerization Strategies: A one-pot approach combining a chiral Brønsted acid-catalyzed aldehyde addition with a subsequent palladium-catalyzed alkene isomerization has proven effective for generating homoallylic alcohols with excellent stereo- and enantioselectivity, a strategy that could be adapted for reactions involving this compound. acs.org

Exploration of Novel Catalytic Systems

While palladium and nickel complexes are the workhorses for cross-coupling reactions involving this compound, their cost and toxicity are drawbacks. A major thrust of current research is the exploration of more sustainable and economical catalytic systems based on earth-abundant first-row transition metals.

Iron Catalysis: Iron-based catalysts are particularly attractive due to iron's low cost, low toxicity, and natural abundance. Iron salts, often in combination with ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) or bisphosphine ligands (e.g., Xantphos), have been shown to effectively catalyze the cross-coupling of alkyl halides with aryl Grignard reagents, and similar principles can be applied to organozinc couplings. thieme-connect.de

Copper and Cobalt Catalysis: Copper and cobalt catalysts are also being investigated as alternatives. uni-muenchen.de Cobalt-catalyzed systems have shown efficacy in the alkylation of chloro-naphthyridines, and copper is widely used for coupling organozinc reagents with acid chlorides. uni-muenchen.demdpi.com

Advanced Ligand Design: For all metal systems, the development of new ligands, such as N-heterocyclic carbenes (NHCs), continues to be crucial for improving catalyst stability, activity, and selectivity. uni-muenchen.de

Table 2: Comparison of Catalytic Systems for Benzylic-type Zinc Reagent Coupling

| Catalyst Metal | Typical Ligands | Key Advantages | Key Challenges |

| Palladium (Pd) | Phosphines (e.g., PPh3, dppf) | High reliability, broad scope, good functional group tolerance. acs.org | High cost, potential for product contamination. |

| Nickel (Ni) | Phosphines, NHCs | Lower cost than palladium, can activate less reactive bonds. acs.orgdokumen.pub | Higher sensitivity to air/moisture, potential for side reactions. |

| Iron (Fe) | TMEDA, Salen-type, Bisphosphines | Very low cost, environmentally benign. thieme-connect.de | Often requires higher catalyst loading, mechanism less understood. |

| Copper (Cu) | None, or simple ligands | Low cost, effective for specific couplings (e.g., with acyl chlorides). mdpi.com | Narrower substrate scope compared to Pd/Ni. |

Design of New Naphthyl-Containing Scaffolds for Diverse Applications

The naphthalene (B1677914) moiety is a privileged structural motif found in numerous biologically active compounds and advanced materials. nih.gov this compound is an ideal building block for introducing the (2-naphthyl)methyl group into larger, more complex molecular architectures.

Future research will leverage this reagent to design and synthesize novel scaffolds with tailored properties.

Medicinal Chemistry: The naphthalene core is present in compounds with anticancer, anti-inflammatory, and antitubercular activities. nih.gov By using this compound in cross-coupling reactions with functionalized heterocycles, medicinal chemists can create new libraries of potential drug candidates. uni-muenchen.denih.gov

Materials Science: Naphthalene derivatives are used in the development of fluorescent dyes and organic electronics. The precise installation of the (2-naphthyl)methyl group can be used to fine-tune the photophysical and electronic properties of new materials.

Complex Molecule Synthesis: The reagent's reliability and functional group tolerance make it suitable for use in the late-stage functionalization of complex natural products, enabling the synthesis of analogues that would be difficult to access through other means.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2-Naphthyl)methylzinc bromide with high purity?

- Methodology : A two-step approach is typically employed:

Lithiation : React 2-bromonaphthalene (a precursor, as listed in ) with a strong base like LDA (lithium diisopropylamide) to form (2-naphthyl)methyllithium.

Transmetallation : Treat the lithiated intermediate with anhydrous zinc bromide (ZnBr₂) under inert conditions (Schlenk line or glovebox) to yield the organozinc compound.

- Critical Considerations : Ensure strict exclusion of moisture/oxygen to prevent hydrolysis/oxidation. Solvent choice (e.g., THF or Et₂O) impacts reaction kinetics and byproduct formation .

- Validation : Confirm purity via quantitative H/C NMR (e.g., absence of residual lithium species) and elemental analysis.

Q. How can the structural integrity of this compound be verified post-synthesis?

- Techniques :

- Single-crystal X-ray diffraction : Resolves steric and bonding configurations, especially around the zinc center. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Multinuclear NMR : H and C NMR identify naphthyl group signals, while Zn NMR (if accessible) probes zinc coordination.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ions (e.g., [M-Br]⁺) to confirm stoichiometry .

Advanced Research Questions

Q. What factors govern the regioselectivity of cross-coupling reactions involving this compound?

- Steric and Electronic Effects : The 2-naphthyl group’s bulkiness directs reactivity toward less hindered positions in coupling partners (e.g., aryl halides). For example, in Negishi couplings, electron-deficient aryl halides favor β-site coupling due to reduced steric clash .

- Catalytic System : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) enhance selectivity by accommodating the naphthyl group’s steric profile.

- Case Study : highlights how analogous borylation reactions selectively target less encumbered C–H bonds on naphthyl groups, suggesting similar principles apply to organozinc reactivity .

Q. How can discrepancies in reaction yields or unexpected byproducts be systematically addressed?

- Troubleshooting Framework :

Impurity Profiling : Use capillary electrophoresis (CE) with optimized buffer systems (e.g., borate-phosphate, pH 9.0) to detect trace halides (e.g., residual Br⁻) or degraded organozinc species .

Kinetic Analysis : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify intermediates (e.g., Li-Zn exchange byproducts).

Computational Modeling : DFT studies (e.g., Gaussian 16) model transition states to rationalize competing pathways, such as homocoupling vs. cross-coupling .

Q. What advanced analytical strategies are suitable for quantifying trace impurities in this compound?

- Hyphenated Techniques :

- HPLC-ICP-MS : Quantifies zinc and bromide content with ppm-level precision.

- GC-MS : Detects volatile degradation products (e.g., naphthalene derivatives) using columns like DB-5MS.

- Reference Standards : Use certified impurities (e.g., methyl mandelate or mandelic acid analogs from ) for calibration .

Data Interpretation & Conflict Resolution

Q. How should researchers resolve contradictions between computational predictions and experimental outcomes in organozinc reactivity?

- Case Example : If DFT predicts preferential α-site coupling but experiments show β-selectivity:

Re-examine Solvent Effects : Implicit solvent models (e.g., SMD) may underestimate solvation forces.

Validate Intermediate Stability : Isolate proposed intermediates (e.g., Pd-π complexes) via low-temperature NMR.

Collaborative Benchmarking : Compare results with analogous systems, such as ’s borylation selectivity, to identify systemic biases .

Q. What experimental controls are essential when studying air-sensitive organozinc compounds?

- Best Practices :

- Blank Reactions : Run parallel reactions excluding zinc to identify non-organometallic pathways.

- Internal Standards : Add known quantities of deuterated analogs (e.g., D₈-THF) to NMR samples to detect solvent decomposition.

- Negative Controls : Use rigorously dried solvents and validate inert atmosphere via oxygen sensors.

Methodological Innovations

Q. Can emerging techniques like cryo-electron microscopy (cryo-EM) be adapted for organozinc compound characterization?

- Feasibility : While cryo-EM is typically used for biomacromolecules, its application to air-sensitive organometallics requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。